molecular formula C17H15F2N3O2S2 B2919833 N-(3,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252847-89-4

N-(3,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2919833
CAS No.: 1252847-89-4
M. Wt: 395.44
InChI Key: WNPQNDYRPPTLMO-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused with thiophene and pyrimidine rings. Key structural attributes include:

  • Propyl chain at position 3: Modifies steric and electronic properties of the pyrimidine ring.
  • Sulfanyl bridge at position 2: Links the thienopyrimidine core to the acetamide moiety, influencing molecular flexibility .

Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2S2/c1-2-4-22-16(24)15-13(3-5-25-15)21-17(22)26-9-14(23)20-12-7-10(18)6-11(19)8-12/h3,5-8H,2,4,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPQNDYRPPTLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C17H15F2N3O2S
  • Molecular Weight : 395.5 g/mol

Structural Representation

The structural representation can be summarized as follows:

ComponentDescription
CAS Number 1252847-89-4
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the difluorophenyl group enhances its lipophilicity and membrane permeability, which may facilitate better interaction with cellular targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study identified it as a promising candidate through screening against multicellular spheroids, suggesting its potential efficacy in inhibiting tumor growth .

Inhibition Studies

In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidine compounds exhibit inhibitory effects on various enzymes linked to inflammation and cancer progression, such as COX-2 and LOX. The introduction of electron-withdrawing groups like fluorine increases the biological activity by enhancing binding affinity to these targets .

Cytotoxicity Evaluation

Cytotoxicity tests conducted on cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) demonstrated that the compound has moderate cytotoxic effects. The IC50 values for these tests need further exploration to determine the therapeutic window and safety profile.

Study on Thieno[3,2-d]pyrimidine Derivatives

A comprehensive study evaluated various thieno[3,2-d]pyrimidine derivatives for their biological activities. The findings indicated that compounds with halogen substitutions showed enhanced activity against cholinesterases and other targets .

Table of Biological Activities

CompoundTarget EnzymeIC50 (μM)Activity Level
N-(3,5-difluorophenyl)-2-{...}COX-2TBDModerate
N-(3,5-difluorophenyl)-2-{...}LOX-15TBDModerate
Thieno[3,2-d]pyrimidine Derivative 1AChE15.2Moderate
Thieno[3,2-d]pyrimidine Derivative 2BChE9.2Significant

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights structural similarities and differences with key compounds:

Compound Name Core Structure Substituents/Modifications Biological Activity Application/Use
Target Compound Thieno[3,2-d]pyrimidine 3-propyl, 4-oxo, 3,5-difluorophenyl sulfanyl Presumed WNT pathway inhibition Biomedical research
IWP2 () Thieno[3,2-d]pyrimidine 3-phenyl, benzothiazolyl, tetrahydro scaffold WNT secretion inhibitor Stem cell studies
Flumetsulam () Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl, sulfonamide Acetolactate synthase inhibition Herbicide
Example 176 () Pyridine-pyrimidine hybrid Difluorophenyl, cyclopropa-pyrazole, trifluoromethyl Undisclosed (patent example) Therapeutic candidate

Key Research Findings

(a) Thienopyrimidine Derivatives (Target Compound vs. IWP2)
  • Structural Differences : The target compound’s 3-propyl and 3,5-difluorophenyl groups contrast with IWP2’s 3-phenyl and benzothiazolyl substituents. These variations likely alter binding affinity and selectivity. For instance, the difluorophenyl group may enhance metabolic stability compared to phenyl .
  • Activity : IWP2 inhibits WNT secretion by targeting Porcupine acyltransferase, while the target compound’s mechanism remains unconfirmed but may share a related pathway due to structural homology .
(b) Pyrimidine-Based Pesticides (Flumetsulam)
  • Functional Groups: Flumetsulam’s triazolo-pyrimidine core and sulfonamide group diverge significantly from the target compound’s thienopyrimidine and sulfanyl-acetamide structure.
  • Application: Flumetsulam’s use as a herbicide underscores how minor structural changes (e.g., sulfonamide vs. sulfanyl-acetamide) pivot functionality from agriculture to biomedicine .
(c) Patent Examples (Example 176)
  • Complexity: Example 176 incorporates a pyridine-pyrimidine hybrid with stereochemical complexity, contrasting with the target compound’s simpler thienopyrimidine scaffold. Such differences may reflect tailored pharmacokinetic profiles (e.g., bioavailability, half-life) in therapeutic candidates .

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